molecular formula C10H11BrS B1382035 Allyl 4-bromobenzyl sulfide CAS No. 729598-32-7

Allyl 4-bromobenzyl sulfide

Cat. No.: B1382035
CAS No.: 729598-32-7
M. Wt: 243.17 g/mol
InChI Key: QDIFQOUHVMLSLO-UHFFFAOYSA-N
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Description

Allyl 4-bromobenzyl sulfide: is an organic compound with the molecular formula C10H11BrS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-bromobenzyl sulfide can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with allyl mercaptan in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Allyl 4-bromobenzyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of allyl 4-bromobenzyl sulfide involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the sulfur atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • Allyl 4-chlorobenzyl sulfide
  • Allyl 4-fluorobenzyl sulfide
  • Allyl 4-iodobenzyl sulfide

Comparison: Allyl 4-bromobenzyl sulfide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution and cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .

Biological Activity

Allyl 4-bromobenzyl sulfide (ABBS) is an organic compound with the molecular formula C10H11BrS\text{C}_{10}\text{H}_{11}\text{BrS}. Its unique structure, featuring both bromine and sulfur atoms, allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of ABBS, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

ABBS is categorized as an allylic sulfide, a class known for its diverse reactivity and biological effects. The compound's mechanism of action is believed to involve interactions with cellular thiols and proteins, similar to other sulfur-containing compounds. It may undergo rearrangements and transformations that enhance its bioactivity.

Key Mechanisms:

  • Claisen Rearrangement : ABBS can undergo this rearrangement, which may activate its biological properties.
  • Interaction with Cellular Thiols : Similar compounds have shown the ability to modulate redox states within cells, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that ABBS and its derivatives exhibit significant antimicrobial activity against various pathogens. The compound's effectiveness can be assessed through minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) studies.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Helicobacter pylori3264

The data suggest that ABBS is particularly effective against H. pylori, which is notable given its role in gastric diseases .

Anticancer Activity

ABBS has been investigated for its potential anticancer effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
In vitro studies demonstrated that ABBS derivatives inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The presence of the bromine atom appears to enhance the compound's potency by improving its interaction with target proteins involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of ABBS suggests good bioavailability due to its relatively low molecular weight and favorable solubility characteristics. However, further studies are required to fully elucidate its metabolic pathways, which may include:

  • Methylation
  • Oxidation
  • Conjugation with glutathione

These pathways are crucial for understanding how ABBS is processed within biological systems and its potential therapeutic applications .

Future Directions

The ongoing research into ABBS emphasizes the need for:

  • Derivatization Studies : To explore modifications that could enhance bioactivity or selectivity against specific targets.
  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles of ABBS in animal models before clinical trials.
  • Mechanistic Studies : To clarify the exact biochemical pathways through which ABBS exerts its effects.

Properties

IUPAC Name

1-bromo-4-(prop-2-enylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIFQOUHVMLSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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